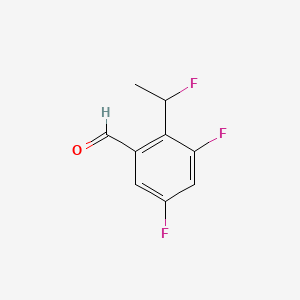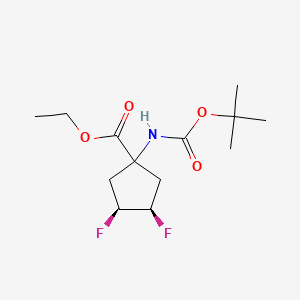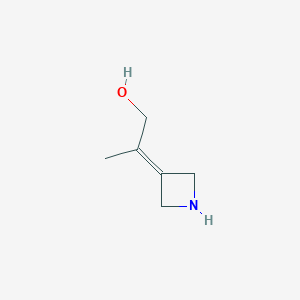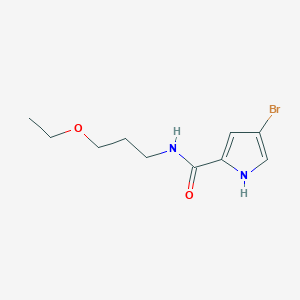
n-Methyl-2-(3-phenylureido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(3-phenylureido)acetamide can be achieved through the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under different conditions. One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-2-(3-phenylureido)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired products and the nature of the reactants involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
n-Methyl-2-(3-phenylureido)acetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of n-Methyl-2-(3-phenylureido)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds, which play a crucial role in its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylacetamide: A simpler analog used as a model for hydrogen bonds in peptides.
Cyanoacetamides: A class of compounds with similar structures and reactivity.
Uniqueness
n-Methyl-2-(3-phenylureido)acetamide is unique due to its specific structure, which includes a phenylureido group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-methyl-2-(phenylcarbamoylamino)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-11-9(14)7-12-10(15)13-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14)(H2,12,13,15) |
Clé InChI |
NBOAWBKEWBNLID-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CNC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


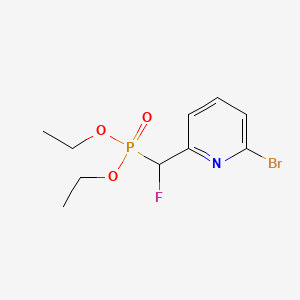
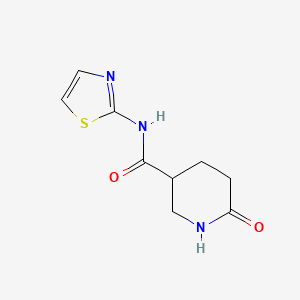
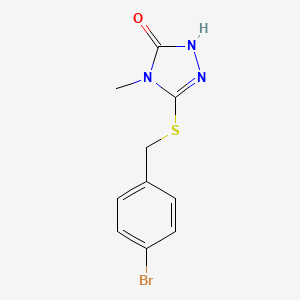
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
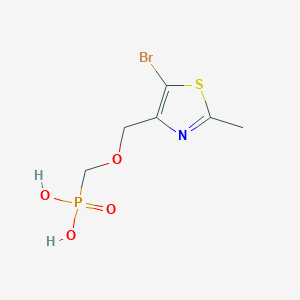
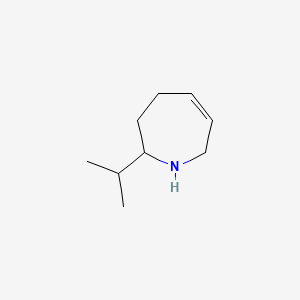
![2-chloro-N-{3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B14905304.png)
![2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B14905309.png)
